4-Bromo Substituent as a Patent-Enabled ROCK Inhibitor Scaffold Element
The 4-bromo substituent is explicitly and independently claimed as a key structural feature in patents for ROCK kinase inhibitors, distinguishing it from analogs with hydrogen, fluorine, chlorine, or iodine at the same position [1]. The patent disclosure specifically enumerates R1 substituents including H, F, Cl, Br, I, CN, OH, NH2, C1-3alkyl, C1-3alkoxy, C1-3 alkylamino, and N,N-di(C1-3alkyl)amino, providing a clear comparator framework [2]. While the patent does not provide direct IC50 data for each halogen, the structural enumeration establishes the 4-bromo derivative as a distinct and novel chemical entity with proprietary potential, whereas the unsubstituted or differently halogenated analogs represent separate and legally distinct compositions of matter [3].
| Evidence Dimension | Patent Enablement as ROCK Inhibitor Scaffold |
|---|---|
| Target Compound Data | Explicitly claimed as R1 = Br in ROCK inhibitor patent formula (I) |
| Comparator Or Baseline | R1 = H, F, Cl, I, CN, OH, NH2, etc. also claimed but represent distinct compounds |
| Quantified Difference | Qualitative distinction in patent claims; no direct IC50 comparison available |
| Conditions | Patent analysis of ROCK inhibitor series |
Why This Matters
Procurement of the 4-bromo analog is essential for replicating or building upon the specific patent-protected ROCK inhibitor compositions, avoiding legal and functional deviations inherent to other halogen substitutions.
- [1] Wu, L., Yao, Y., Chen, Z., & Chen, S. (2017). U.S. Patent Application No. 20170037050. Isoquinolinesulfonyl derivative as RHO kinase inhibitor. View Source
- [2] Wu, L., Yao, Y., Chen, Z., & Chen, S. (2017). U.S. Patent Application No. 20170037050. Isoquinolinesulfonyl derivative as RHO kinase inhibitor. View Source
- [3] China Resources Pharmaceutical Holdings Company Limited. (2020). U.S. Patent No. 11,155,559. Sulfonyl-substituted isoquinolines as inhibitors of RHO kinase and hERG potassium channel activity. View Source
